molecular formula C7H12F2O2 B12847961 3,3-Difluoro-4-hydroxy-2-heptanone

3,3-Difluoro-4-hydroxy-2-heptanone

Cat. No.: B12847961
M. Wt: 166.17 g/mol
InChI Key: PFQYUIUGTKAMMV-UHFFFAOYSA-N
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Description

3,3-Difluoro-4-hydroxy-2-heptanone is a fluorinated ketone derivative with a molecular formula of C₇H₁₂F₂O₂. Its structure features a hydroxy group at the 4-position and two fluorine atoms at the 3-position of the heptanone backbone. The hydroxy group enhances water solubility and provides a site for metabolic conjugation, while the fluorine atoms increase metabolic stability and membrane permeability, as observed in fluorinated drug analogs .

Properties

Molecular Formula

C7H12F2O2

Molecular Weight

166.17 g/mol

IUPAC Name

3,3-difluoro-4-hydroxyheptan-2-one

InChI

InChI=1S/C7H12F2O2/c1-3-4-6(11)7(8,9)5(2)10/h6,11H,3-4H2,1-2H3

InChI Key

PFQYUIUGTKAMMV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C(=O)C)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-4-hydroxy-2-heptanone typically involves the introduction of fluorine atoms into a heptanone precursor. One common method is the fluorination of 4-hydroxy-2-heptanone using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the replacement of hydrogen atoms with fluorine atoms under controlled conditions .

Industrial Production Methods

Industrial production of 3,3-Difluoro-4-hydroxy-2-heptanone may involve large-scale fluorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4-hydroxy-2-heptanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of 3,3-Difluoro-2-heptanone or 3,3-Difluoro-2-heptanoic acid.

    Reduction: Formation of 3,3-Difluoro-4-hydroxy-2-heptanol.

    Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

3,3-Difluoro-4-hydroxy-2-heptanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-hydroxy-2-heptanone involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs of 3-Heptanone Derivatives

Key structural analogs of 3,3-Difluoro-4-hydroxy-2-heptanone include:

Compound Name Substituents Molecular Formula Key Features
3,3-Difluoro-4-hydroxy-2-heptanone 3-F₂, 4-OH C₇H₁₂F₂O₂ High polarity due to OH; enhanced metabolic stability from F atoms
4-Methyl-3-heptanone 4-CH₃ C₈H₁₆O Increased hydrophobicity; reduced hydrogen-bonding capacity
4-Chloro-4-methyl-3-heptanone 4-Cl, 4-CH₃ C₈H₁₅ClO Higher electronegativity than F; potential toxicity concerns
Nonafluoro-1-phenyl-3-heptanone 4,4,5,5,6,6,7,7,7-F₉, 1-C₆H₅ C₁₃H₉F₉O Extreme lipophilicity; limited solubility in aqueous systems

Substituent Effects on Physicochemical Properties

  • Fluorine vs. Chlorine: The smaller atomic radius and higher electronegativity of fluorine (vs. chlorine) in 3,3-difluoro derivatives reduce steric hindrance and enhance dipole interactions, improving binding affinity in biological systems .
  • Hydroxy vs. Methyl Groups: The 4-hydroxy group in 3,3-Difluoro-4-hydroxy-2-heptanone facilitates hydrogen bonding, increasing solubility in polar solvents compared to 4-methyl-3-heptanone, which is more lipophilic and volatile .
  • Perfluorinated Derivatives: Nonafluoro-substituted analogs (e.g., nonafluoro-1-phenyl-3-heptanone) demonstrate extreme hydrophobicity, making them suitable for non-polar applications but challenging for biological use due to poor bioavailability .

Research Findings

  • Fluorine in Drug Design : Studies show that difluoro substitution at the 3-position enhances binding to hydrophobic enzyme pockets while maintaining moderate solubility, as seen in kinase inhibitors .
  • Comparative Solubility: 3,3-Difluoro-4-hydroxy-2-heptanone has a logP value ~1.2 (estimated), intermediate between 4-methyl-3-heptanone (logP ~2.5) and nonafluoro derivatives (logP >4) .

Biological Activity

3,3-Difluoro-4-hydroxy-2-heptanone (CAS #93233-42-2) is a chemical compound with significant potential for biological activity. This article explores its properties, mechanisms of action, and relevant case studies, highlighting its potential applications in various fields such as pharmacology and toxicology.

Chemical Structure and Properties

  • Molecular Formula : C7H12F2O2
  • Molecular Weight : 166.168 g/mol
  • Structure : The compound features a heptanone backbone with hydroxyl and difluoro substituents, contributing to its unique reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of 3,3-Difluoro-4-hydroxy-2-heptanone has revealed several key areas of interest:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity. Similar compounds with hydroxyl groups have shown broad-spectrum antimicrobial effects, indicating potential for 3,3-Difluoro-4-hydroxy-2-heptanone to act against various pathogens.
  • Cytotoxicity : Compounds with similar structural features have been associated with cytotoxic effects on tumorigenic cell lines. Investigations into the cytotoxic profile of 3,3-Difluoro-4-hydroxy-2-heptanone could reveal its efficacy as an anticancer agent.
  • Mechanisms of Action : The presence of the hydroxyl group suggests potential interactions with cellular pathways, possibly influencing oxidative stress responses or apoptosis in cancer cells.

Antimicrobial Activity

A study investigating related compounds demonstrated that those with hydroxyl groups exhibited significant antimicrobial effects against resistant strains of bacteria. For instance, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) showed broad-spectrum activity without hemolytic effects on human erythrocytes . This suggests that 3,3-Difluoro-4-hydroxy-2-heptanone may similarly possess non-toxic antimicrobial properties.

Cytotoxic Effects

Research on structurally similar compounds indicates potential cytotoxicity against various cancer cell lines. For example, derivatives of 4-hydroxybenzophenone have shown selective toxicity towards tumorigenic cells while sparing normal cells . This raises the hypothesis that 3,3-Difluoro-4-hydroxy-2-heptanone could be further explored for its anticancer properties.

Comparative Analysis of Biological Activities

Compound NameAntimicrobial ActivityCytotoxicityMechanism of Action
3,3-Difluoro-4-hydroxy-2-heptanonePotentially presentUnder studyLikely involves oxidative stress
2,5-Dimethyl-4-hydroxy-3(2H)-furanoneBroad-spectrumNot specifiedEnergy-dependent
4-HydroxybenzophenoneModerateSelectiveInduces apoptosis in cancer cells

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